molecular formula C13H18N2O5 B13238395 Piperidin-4-yl(pyridin-3-yl)methanol oxalate

Piperidin-4-yl(pyridin-3-yl)methanol oxalate

Cat. No.: B13238395
M. Wt: 282.29 g/mol
InChI Key: WFASNJKSNKHFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-4-yl(pyridin-3-yl)methanol oxalate (CAS 1864014-75-4) is a chemical compound with a molecular formula of C13H18N2O5 and a molecular weight of 282.29 . It features a piperidine ring linked to a pyridine ring via a methanol group, and is supplied as an oxalate salt. The piperidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry and is a pivotal cornerstone in the production of drugs . Compounds containing piperidine and pyridine fragments are found in a wide range of therapeutic agents and are among the most common heterocyclic motifs present in FDA-approved drugs . As such, this compound serves as a valuable building block in organic synthesis and drug discovery efforts. Researchers utilize piperidine-based compounds in the development of potential therapeutic agents for various conditions. Piperidine derivatives have been investigated for a diverse spectrum of biological activities, including use as anticancer, antiviral, antimicrobial, anti-inflammatory, and antipsychotic agents . Specifically, some piperidine compounds function as muscarinic cholinergic agonists, which have been studied for the treatment of neurodegenerative disorders such as Alzheimer's disease . Other research highlights piperidine derivatives as key components in potential complement factor B inhibitors . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

oxalic acid;piperidin-4-yl(pyridin-3-yl)methanol

InChI

InChI=1S/C11H16N2O.C2H2O4/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10;3-1(4)2(5)6/h1-2,5,8-9,11-12,14H,3-4,6-7H2;(H,3,4)(H,5,6)

InChI Key

WFASNJKSNKHFIE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CN=CC=C2)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Use of Weinreb Amide Intermediates

A key approach involves the use of N-Boc-protected piperidine-4-carboxylic acid derivatives converted into Weinreb amides, which serve as versatile intermediates for nucleophilic addition reactions to introduce heteroaryl substituents.

  • t-Boc-piperidine-4-carboxylic acid is treated with 1,1’-carbonyldiimidazole (CDI) and N,O-dimethylhydroxylamine to afford the Weinreb amide intermediate.
  • Brominated pyridine derivatives (e.g., 3-bromopyridine) are lithiated using n-butyllithium at low temperatures (-78 °C) to generate the corresponding organolithium species.
  • This organolithium reagent is then reacted with the Weinreb amide to yield the ketone intermediate, Piperidin-4-yl(pyridin-3-yl)methanone.
  • Subsequent reduction of the ketone to the corresponding alcohol, Piperidin-4-yl(pyridin-3-yl)methanol, is achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

This method provides high regioselectivity and good yields for the target alcohol intermediate.

Alternative Alkylation and Substitution Methods

Other reported methods include:

  • Alkylation of piperidine derivatives with bromomethyl-pyridine under basic conditions (e.g., potassium carbonate in acetonitrile) to form the substituted piperidine intermediates.
  • Use of Eschenmoser’s salt (N,N-dimethylmethyleneammonium iodide) for selective alkylation reactions on indole or azaindole derivatives, which can be adapted for related heterocyclic systems.

Formation of the Oxalate Salt

The conversion of Piperidin-4-yl(pyridin-3-yl)methanol to its oxalate salt is typically performed by:

  • Dissolving the free base alcohol in an appropriate solvent such as ethanol or methanol.
  • Adding oxalic acid (1 equivalent or stoichiometric amounts) to the solution under stirring at ambient or slightly elevated temperature.
  • The salt precipitates out or can be induced to crystallize by cooling or addition of anti-solvents.
  • Filtration and drying yield the pure oxalate salt.

This salt formation improves the compound’s physicochemical properties, including enhanced crystallinity, stability, and often better handling characteristics for pharmaceutical applications.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc-protection of piperidine-4-carboxylic acid Standard Boc2O, base (e.g., triethylamine), solvent (DCM) ~90 Protects amine for selective reactions
Conversion to Weinreb amide CDI, N,O-dimethylhydroxylamine, solvent (THF) 85-95 Key intermediate for nucleophilic addition
Lithiation of 3-bromopyridine n-BuLi, -78 °C, dry ether or THF Quantitative Low temperature critical for selectivity
Addition to Weinreb amide Room temperature to 0 °C 80-90 Forms ketone intermediate
Reduction of ketone to alcohol NaBH4 or LiAlH4, cold conditions 75-85 Avoids over-reduction or side reactions
Salt formation with oxalic acid Ethanol, room temperature, stirring >90 Crystallization improves purity

Supporting Analytical Characterization

Summary and Professional Insights

The preparation of Piperidin-4-yl(pyridin-3-yl)methanol oxalate is a multi-step process involving:

  • Protection and activation of piperidine intermediates.
  • Regioselective lithiation and nucleophilic addition to form the key ketone intermediate.
  • Controlled reduction to the alcohol.
  • Salt formation with oxalic acid to yield a stable, crystalline oxalate salt.

The synthetic route is robust, scalable, and supported by extensive analytical characterization. The use of Weinreb amide intermediates is particularly advantageous for introducing the heteroaryl substituent with high selectivity and yield. Salt formation enhances pharmaceutical applicability.

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl(pyridin-3-yl)methanol oxalate can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of piperidin-4-yl(pyridin-3-yl)ketone.

    Reduction: Formation of piperidin-4-yl(piperidin-3-yl)methanol.

    Substitution: Formation of various substituted piperidine and pyridine derivatives.

Scientific Research Applications

Piperidin-4-yl(pyridin-3-yl)methanol oxalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidin-4-yl(pyridin-3-yl)methanol oxalate involves its interaction with specific molecular targets. The piperidine and pyridine rings can interact with enzymes and receptors, modulating their activity. This compound may also influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Piperidine-Pyridine Derivatives

Compound Name Substituents/Modifications Molecular Weight Biological Activity/Notes Reference
Piperidin-4-yl(pyridin-3-yl)methanol oxalate Oxalate salt; pyridin-3-yl, methanol bridge 207.28 (free base) Antiproliferative activity (22.16–32.41% growth inhibition)
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol 6-Amino group on pyridine 207.28 Catalogued for life science research; no explicit activity data
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride Pyridin-4-yl; carboxylic acid substituent 242.71 Similarity score: 0.88; no explicit activity data
4-(Oxetan-3-yl)piperidine oxalate (2:1) Oxetan-3-yl substituent; oxalate salt 372.46 Improved solubility due to oxalate counterion
Norfentanyl-D5 Oxalate Propanamide backbone; deuterated phenyl 327.39 Used as an isotopic internal standard in forensic analysis

Impact of Substituents on Pharmacological Activity

  • Pyridine Ring Modifications: The position and nature of substituents on the pyridine ring significantly influence activity. For example, the 6-amino group in [1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol may enhance hydrogen bonding but reduces antiproliferative efficacy compared to the unsubstituted pyridin-3-yl group in this compound .
  • Piperidine Scaffold : Derivatives with morpholine or oxetane substituents (e.g., 4-(Oxetan-3-yl)piperidine oxalate) exhibit altered pharmacokinetic profiles due to increased polarity .
  • Salt Formation: Oxalate salts improve aqueous solubility, as seen in this compound and 4-(Oxetan-3-yl)piperidine oxalate, which are preferred for in vivo studies .

Key Research Findings

  • Anticancer Activity: Piperidin-4-yl methanol derivatives demonstrate broad-spectrum antiproliferative effects. Compound 5a (methyl-substituted) showed lethal effects on melanoma (SK-MEL-5), breast cancer (MDA-MB-468), and renal cancer cell lines .
  • Solubility and Bioavailability: Oxalate salts exhibit superior solubility in polar solvents (e.g., methanol, water), critical for formulation .
  • Structural Limitations : Trimethoxyphenyl derivatives or bulky substituents (e.g., tert-butyldimethylsilyl) reduce activity, highlighting the importance of steric and electronic optimization .

Biological Activity

Piperidin-4-yl(pyridin-3-yl)methanol oxalate is a compound with significant biological activity, primarily due to its unique structural features that allow it to interact with various biological targets. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15N3O4C_{13}H_{15}N_{3}O_{4} and a molecular weight of approximately 282.29 g/mol. The compound features a piperidine ring and a pyridine moiety linked through a methanol group, which enhances its solubility and stability, making it suitable for medicinal chemistry applications.

The biological activity of this compound is attributed to its ability to act as a ligand for various receptors and enzymes. It can modulate enzyme activities, potentially serving as an inhibitor or activator depending on the target. The piperidine and pyridine rings are crucial for binding to active sites of enzymes, influencing their functionality.

1. Enzyme Inhibition

This compound has been shown to inhibit several key enzymes:

  • Acetylcholinesterase (AChE) : This enzyme plays a critical role in neurotransmission. Compounds with similar structures have demonstrated significant AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

2. Antibacterial Activity

Research indicates that derivatives of piperidine exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in developing new antibacterial agents .

3. Anticancer Potential

The compound's structural characteristics may also confer anticancer properties. Similar piperidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation, indicating a potential role in cancer therapy .

Case Studies and Research Findings

Case Study 1: Enzyme Inhibition
In a study assessing the enzyme inhibition capabilities of piperidine derivatives, compounds were tested against AChE and urease. The results showed that several derivatives exhibited IC50 values significantly lower than standard inhibitors, suggesting enhanced potency .

Case Study 2: Antibacterial Screening
A series of synthesized compounds containing piperidine moieties were screened for antibacterial activity. The results demonstrated that certain derivatives had strong inhibitory effects against specific bacterial strains, supporting their potential use as new antibiotics .

Comparative Analysis of Structural Analogues

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarity IndexNotable Features
(1-Benzylpiperidin-4-yl)methanol0.93Benzyl substitution enhances lipophilicity
1-Benzyl-4-methylpiperidin-3-ol0.88Methyl group at position 4 increases activity
1-(Phenylmethyl)-3-pyrrolidinemethanol0.88Pyrrolidine ring adds different steric properties

The unique dual heterocyclic structure of this compound allows for diverse interactions with biological targets compared to other compounds that may only feature one heterocyclic system .

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